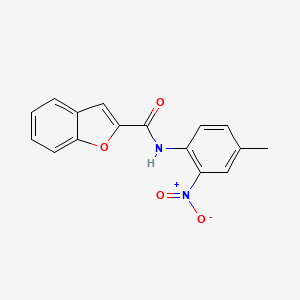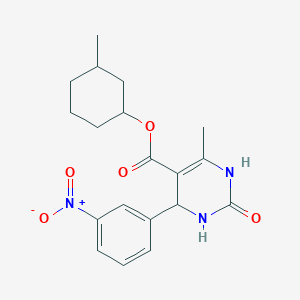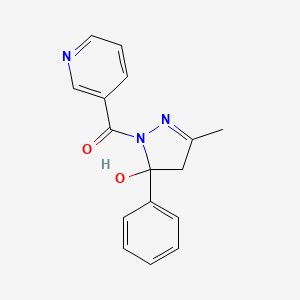![molecular formula C18H26ClNO2 B4935568 3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride](/img/structure/B4935568.png)
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol hydrochloride, also known as "AAPT" is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the family of beta-adrenergic receptor agonists and has been studied for its effects on various physiological and biochemical processes.
Mechanism of Action
AAPT acts as a beta-adrenergic receptor agonist, specifically targeting the beta-2 adrenergic receptor subtype. This results in the activation of adenylate cyclase and subsequent increase in cyclic AMP levels. The increase in cyclic AMP levels leads to relaxation of smooth muscles, which is responsible for the bronchodilatory effects of AAPT.
Biochemical and Physiological Effects:
AAPT has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate and cardiac output, making it a potential treatment for cardiovascular diseases. Additionally, AAPT has been shown to increase glucose uptake in skeletal muscle cells, making it a potential treatment for type 2 diabetes.
Advantages and Limitations for Lab Experiments
One advantage of AAPT is its specificity for the beta-2 adrenergic receptor subtype, which allows for targeted effects. However, one limitation is its short half-life, which may require frequent dosing in experiments.
Future Directions
There are several potential future directions for research on AAPT. One direction is further exploration of its potential therapeutic applications in respiratory diseases, cardiovascular diseases, and neurodegenerative disorders. Additionally, research could focus on developing more stable derivatives of AAPT with longer half-lives, allowing for less frequent dosing. Finally, research could focus on the development of more selective beta-2 adrenergic receptor agonists with fewer side effects.
Synthesis Methods
The synthesis of AAPT involves the reaction of 1-adamantylamine with 3-bromo-1-(2-hydroxyethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with hydrochloric acid to obtain the final product, AAPT hydrochloride.
Scientific Research Applications
AAPT has been studied for its potential therapeutic applications in various fields of medicine. It has been shown to have bronchodilatory effects, making it a potential treatment for respiratory diseases such as asthma and chronic obstructive pulmonary disease. Additionally, AAPT has been studied for its potential use in treating cardiovascular diseases and neurodegenerative disorders.
properties
IUPAC Name |
3-[2-(1-adamantylamino)-1-hydroxyethyl]phenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO2.ClH/c20-16-3-1-2-15(7-16)17(21)11-19-18-8-12-4-13(9-18)6-14(5-12)10-18;/h1-3,7,12-14,17,19-21H,4-6,8-11H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HINNHRZCRCTMDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NCC(C4=CC(=CC=C4)O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6056529 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-butoxyphenyl)-4-[(5-methyl-2-furyl)methylene]-1,3-oxazol-5(4H)-one](/img/structure/B4935513.png)
![2,4,6-triisopropyl-N-[4-(pentyloxy)phenyl]benzenesulfonamide](/img/structure/B4935516.png)
![5-{2-cyano-3-[(2,5-dimethylphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxybenzoic acid](/img/structure/B4935520.png)
![(4-nitrophenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanol](/img/structure/B4935528.png)
![4-(4-nitrophenyl)-8-(trifluoromethoxy)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4935535.png)

![3,3'-[1,4-phenylenebis(oxy)]bis[1-(4-methyl-1-piperidinyl)-2-propanol]](/img/structure/B4935538.png)

![5-{3-methoxy-4-[2-(4-nitrophenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4935547.png)
![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-5-methyl-3-isoxazolecarboxamide](/img/structure/B4935562.png)

![N-[1-(2-fluorobenzyl)-3-piperidinyl]-3-(2-methoxyphenyl)-N-methylpropanamide](/img/structure/B4935576.png)
![N-2-adamantyl[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine](/img/structure/B4935579.png)